molecular formula C18H18N2O3S B2509621 6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide CAS No. 321521-93-1

6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

Cat. No.: B2509621
CAS No.: 321521-93-1
M. Wt: 342.41
InChI Key: AERVLKGIEFYKRQ-UHFFFAOYSA-N
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Description

6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a nicotinamide core, substituted with a 2,3-dimethylphenoxy group and a 2-oxotetrahydro-3-thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,3-dimethylphenoxy intermediate: This step involves the reaction of 2,3-dimethylphenol with an appropriate halogenating agent to form the corresponding halide, followed by nucleophilic substitution with a suitable base to yield the 2,3-dimethylphenoxy intermediate.

    Synthesis of 2-oxotetrahydro-3-thiophenyl intermediate: This step involves the cyclization of a suitable thiol with a carbonyl compound under acidic or basic conditions to form the 2-oxotetrahydro-3-thiophenyl intermediate.

    Coupling reaction: The final step involves the coupling of the 2,3-dimethylphenoxy intermediate with the 2-oxotetrahydro-3-thiophenyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired nicotinamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-furanyl)nicotinamide: Similar structure but with a furan ring instead of a thiophene ring.

    6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-pyrrolyl)nicotinamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is unique due to the presence of both the 2,3-dimethylphenoxy group and the 2-oxotetrahydro-3-thiophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2,3-dimethylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-4-3-5-15(12(11)2)23-16-7-6-13(10-19-16)17(21)20-14-8-9-24-18(14)22/h3-7,10,14H,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERVLKGIEFYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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